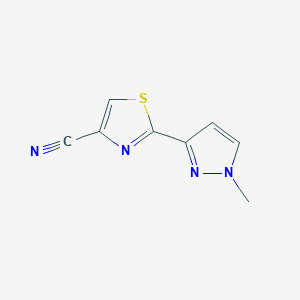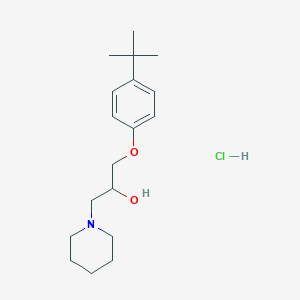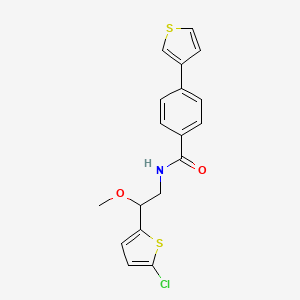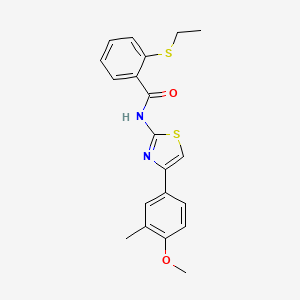![molecular formula C19H22N6O3 B2957383 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 845902-08-1](/img/structure/B2957383.png)
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis analysis of a compound involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Heterocyclic Derivatives Research
Heterocyclic derivatives, such as those related to pyrimidines and pyrazoles, are extensively studied for their diverse biological activities. For instance, Banfield et al. (1987) explored the formation and structure determination of heterocyclic derivatives, contributing to the foundational understanding of these compounds in medicinal chemistry (Banfield, Fallon, & Gatehouse, 1987).
Radiosynthesis for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging, such as in the study by Dollé et al. (2008), exemplifies the application of pyrimidine derivatives in neuroimaging. They synthesized [18F]PBR111, a selective radioligand, for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).
Antimicrobial Activity Studies
The synthesis and evaluation of antimicrobial activities of pyrimidinone and oxazinone derivatives, as investigated by Hossan et al. (2012), reveal the potential of these compounds in developing new antimicrobial agents. Their research highlights the antimicrobial efficacy comparable to standard drugs (Hossan et al., 2012).
Antibacterial and Cytotoxic Properties
Studies on pyrazole derivatives, like the work of Aggarwal et al. (2014), focus on synthesizing new compounds and evaluating their antibacterial and cytotoxic activities. This research offers insights into the therapeutic potential of these compounds in treating infections and cancer (Aggarwal et al., 2014).
Pyrimidinone and Triazinone Synthesis
Abdel-rahman et al. (2002) explored the synthesis of pyrimidinones and triazinones, demonstrating their utility in creating compounds with potential antimicrobial properties. This work contributes to the expansion of heterocyclic compounds in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Crystal Structure Analysis
Research by Trilleras et al. (2008) on the crystal structure of pyrimidinone derivatives enhances the understanding of molecular interactions and stability, crucial for drug design and development (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Novel Synthesis Methods
Innovative synthesis methods, such as those explored by Abu‐Hashem et al. (2020), enable the creation of new compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Agent Development
Al-Sanea et al. (2020) focused on designing and testing the cytotoxic activity of pyrazolylacetamide derivatives, highlighting their potential as anticancer agents. This research underscores the significance of heterocyclic compounds in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-7-12(2)9-13(8-11)23-5-4-6-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h7-9H,4-6,10H2,1-3H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLUCDQZAGNFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2957302.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)


![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)


![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)
![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)

